molecular formula C10H13BrN2O2 B4906587 2-(4-Bromophenoxy)butanehydrazide

2-(4-Bromophenoxy)butanehydrazide

Cat. No.: B4906587
M. Wt: 273.13 g/mol
InChI Key: MUXZUNBGOJKQCR-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)butanehydrazide is an organic compound with the molecular formula C10H13BrN2O2. It is a hydrazide derivative containing a bromophenoxy group attached to a butane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)butanehydrazide typically involves the reaction of 4-bromophenol with butanehydrazide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the 4-bromophenol, followed by the addition of butanehydrazide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenoxy)butanehydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with antibacterial and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)butanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The bromophenoxy group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the inhibition of microbial growth and other biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromophenoxy)butanehydrazide: Similar structure but with the bromine atom in a different position.

    2-(4-Chlorophenoxy)butanehydrazide: Contains a chlorine atom instead of bromine.

    2-(4-Fluorophenoxy)butanehydrazide: Contains a fluorine atom instead of bromine.

Uniqueness

2-(4-Bromophenoxy)butanehydrazide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity contribute to the compound’s distinct chemical and physical properties .

Properties

IUPAC Name

2-(4-bromophenoxy)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-2-9(10(14)13-12)15-8-5-3-7(11)4-6-8/h3-6,9H,2,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXZUNBGOJKQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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